molecular formula C7H7ClN2O3 B6202315 ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate CAS No. 2095516-97-3

ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B6202315
CAS No.: 2095516-97-3
M. Wt: 202.59 g/mol
InChI Key: NWCGVHPIECPPMM-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate (ECFPC) is an organic compound with formula C5H5ClN2O2. It is a colorless, crystalline solid that is soluble in water and organic solvents. ECFPC has been studied extensively due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry. ECFPC has been used in a variety of synthetic methods, including the synthesis of biologically active compounds, and has been found to possess interesting biochemical and physiological effects.

Scientific Research Applications

Ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the synthesis of pharmaceuticals, and the synthesis of materials. This compound has been used in the synthesis of biologically active compounds, such as peptides and proteins, and has been found to be an effective catalyst for the synthesis of these compounds. This compound has also been used in the synthesis of pharmaceuticals, such as antifungals, antibiotics, and anti-inflammatory drugs. This compound has also been used in the synthesis of materials, such as polymers, nanomaterials, and catalysts.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed that this compound acts as a nucleophile, attacking the electrophilic center of a substrate molecule and forming a covalent bond. This compound is also believed to act as a Lewis acid, forming a complex with the substrate molecule and facilitating the reaction.
Biochemical and Physiological Effects
This compound has been found to possess interesting biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, and has been found to be an effective antifungal and antiviral agent. This compound has also been found to possess anti-inflammatory properties, and has been found to be effective in the treatment of inflammation-related diseases.

Advantages and Limitations for Lab Experiments

Ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate has several advantages and limitations for use in lab experiments. One advantage of this compound is that it is relatively inexpensive and readily available. Additionally, this compound is a highly reactive compound, which makes it useful in a variety of synthetic methods. However, this compound is also a highly toxic compound, and should be handled with care.

Future Directions

Given the potential applications of ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate, there are a variety of potential future directions for research. One potential future direction is the development of more efficient synthetic methods for the synthesis of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments for various diseases. Furthermore, research into the potential applications of this compound in materials science could lead to the development of new materials with improved properties. Finally, further research into the mechanism of action of this compound could lead to the development of more effective catalysts.

Synthesis Methods

Ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods, including the Claisen-Schmidt reaction, the Suzuki-Miyaura coupling reaction, and the Stille coupling reaction. The Claisen-Schmidt reaction is a condensation reaction that involves the condensation of an aldehyde or ketone with an ester or amide to form an α,β-unsaturated ester or amide. The Suzuki-Miyaura coupling reaction is a cross-coupling reaction that involves the reaction of a halide or triflate with an organoboron compound to form a carbon-carbon bond. The Stille coupling reaction is a cross-coupling reaction that involves the reaction of an organostannane with an organohalide to form a carbon-carbon bond.

Properties

IUPAC Name

ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7(12)5-4(3-11)6(8)10-9-5/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCGVHPIECPPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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